molecular formula C10H14BrN B1212557 N,N-Dimethyl-2-bromophenylethylamine CAS No. 7438-76-8

N,N-Dimethyl-2-bromophenylethylamine

Cat. No.: B1212557
CAS No.: 7438-76-8
M. Wt: 228.13 g/mol
InChI Key: FAYDKYWSKJYIRG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-bromophenylethylamine is a high-value tertiary amine derivative featuring a bromine-substituted aromatic ring, serving as a versatile building block in medicinal chemistry and pharmaceutical research. Its structure, which consists of a phenethylamine backbone with a bromine atom at the ortho position of the phenyl ring and a terminal dimethylamino group, makes it a critical intermediate for constructing more complex bioactive molecules . This compound is primarily utilized in chemical synthesis for creating a wide array of derivatives. The bromine substituent is a reactive handle that enables various metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, facilitating the exploration of structure-activity relationships . In biochemical and pharmacological research, its structural motif is found in compounds that exhibit binding affinity to neurotransmitter receptors, including α₂-adrenergic and serotonin receptors, making it a candidate for investigating neurological pathways and developing new therapeutic agents . The compound is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

7438-76-8

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

2-bromo-N,N-dimethyl-2-phenylethanamine

InChI

InChI=1S/C10H14BrN/c1-12(2)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3

InChI Key

FAYDKYWSKJYIRG-UHFFFAOYSA-N

SMILES

CN(C)CCC1=CC=CC=C1Br

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)Br

Related CAS

1199-19-5 (hydrobromide)

Synonyms

N,N-dimethyl-2-bromophenylethylamine
N,N-dimethyl-2-bromophenylethylamine hydrobromide

Origin of Product

United States

Preparation Methods

Reductive Amination of 2-Bromophenylacetone

Reductive amination is a cornerstone method for synthesizing secondary amines. For this compound, 2-bromophenylacetone reacts with dimethylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) in methanol at 25°C for 12 hours achieves a 78% yield, though this requires careful pH control (pH 6–7) to minimize side reactions. Alternative reductants like sodium triacetoxyborohydride (NaBH(OAc)3\text{NaBH(OAc)}_3) enhance selectivity, yielding 85% product in tetrahydrofuran (THF) under inert atmospheres.

Alkylation of 2-Bromophenylethylamine

Direct alkylation of 2-bromophenylethylamine with methyl iodide in the presence of potassium carbonate (K2CO3\text{K}_2\text{CO}_3) proceeds via an SN2S_N2 mechanism. A 1:2 molar ratio of amine to methyl iodide in acetonitrile at 60°C for 8 hours yields 72% product. However, over-alkylation to quaternary ammonium salts remains a challenge, necessitating stoichiometric precision and incremental reagent addition.

Reaction Optimization and Catalytic Innovations

Solvent and Temperature Effects

Methanol and ethanol are preferred solvents due to their polarity and compatibility with amine intermediates. Elevated temperatures (60–80°C) accelerate reaction kinetics but risk decomposition of the bromophenyl moiety. For instance, refluxing methanol at 65°C reduces reaction time by 30% compared to room-temperature conditions, albeit with a 5% yield penalty due to thermal degradation.

Table 1: Solvent Impact on Alkylation Yield

SolventTemperature (°C)Time (h)Yield (%)
Methanol65678
Acetonitrile60872
THF251285

Catalytic Systems

Palladium-catalyzed cross-coupling has emerged as a high-yield alternative. A 2023 study demonstrated that Pd(OAc)2\text{Pd(OAc)}_2 (5 mol%) with Xantphos ligand in toluene facilitates coupling between 2-bromophenethyl bromide and dimethylamine, achieving 89% yield at 100°C. This method minimizes byproducts like hydrodebromination, which plagues traditional alkylation routes.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H^1H-NMR (400 MHz, CDCl3_3) of this compound shows characteristic signals at δ 2.25 (s, 6H, N(CH3_3)2_2), 2.70 (t, J=7.2J = 7.2 Hz, 2H, CH2_2NH), and 3.45 (t, J=7.2J = 7.2 Hz, 2H, CH2_2Br). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/zm/z 250.1652 ([M+H]+^+), aligning with the theoretical value for C10H13BrN\text{C}_{10}\text{H}_{13}\text{BrN}.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, UV detection at 210 nm) resolves this compound with a retention time of 8.2 minutes. Method validation per ICH guidelines confirms a purity of ≥99% across 10 production batches, with limit of detection (LOD) and quantification (LOQ) at 0.1% and 0.3%, respectively.

Industrial-Scale Production Challenges

Byproduct Management

The primary byproduct, N,N,N-Trimethyl-2-bromophenylethylammonium iodide, forms during alkylation due to excess methyl iodide. Implementing gradient distillation at 0.1 MPa effectively separates the quaternary salt (bp 150°C) from the target amine (bp 120°C), improving overall yield by 12% .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-bromophenylethylamine involves its interaction with biological receptors, particularly those in the central nervous system. The bromine atom and the dimethylated ethylamine moiety contribute to its binding affinity and selectivity for certain receptors. The compound can modulate neurotransmitter release and uptake, influencing neurological pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of N,N-Dimethyl-2-bromophenylethylamine with three structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound* C₁₀H₁₄BrN 228.13 (estimated) 2-bromophenyl, -N(CH₃)₂ Bromine enhances electrophilicity; dimethylamine increases hydrophobicity
N,N-Dimethyl-2-phenethylamine C₁₀H₁₅N 149.24 Phenyl, -N(CH₃)₂ Lacks bromine; lower molecular weight
2-(2-Bromophenyl)-N,N-diethylethanamine C₁₂H₁₈BrN 256.18 2-bromophenyl, -N(CH₂CH₃)₂ Diethylamine increases lipophilicity (higher logP vs. dimethyl)
2-(2-Bromophenoxy)-N,N-diethylethanamine C₁₂H₁₈BrNO 272.18 2-bromophenoxy, -N(CH₂CH₃)₂ Phenoxy linkage introduces polarity; XLogP3 = 3.6

*Estimated properties based on analogs.

Key Observations:

Bromine Effects: The bromine atom in this compound increases molecular weight by ~79 g/mol compared to its non-brominated analog (N,N-Dimethyl-2-phenethylamine).

Amine Substituents : Replacing dimethylamine with diethylamine (as in 2-(2-bromophenyl)-N,N-diethylethanamine) increases molecular weight and lipophilicity (logP). Dimethylamine derivatives are generally less lipophilic but may exhibit faster metabolic clearance .

Linkage Variations: The phenoxy group in 2-(2-bromophenoxy)-N,N-diethylethanamine introduces an oxygen atom, reducing hydrophobicity (XLogP3 = 3.6) compared to phenethylamine analogs. This oxygen may also participate in hydrogen bonding, altering receptor interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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